(R)-2-Amino-2-(2,3,4-trifluorophenyl)ethan-1-ol
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Overview
Description
(2R)-2-Amino-2-(2,3,4-trifluorophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a trifluorophenyl group, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2,3,4-trifluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and an appropriate amine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-Amino-2-(2,3,4-trifluorophenyl)ethan-1-ol may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2,3,4-trifluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce different amines.
Scientific Research Applications
(2R)-2-Amino-2-(2,3,4-trifluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain receptors or enzymes, influencing biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-(2,3,4-trifluorophenyl)ethan-1-ol
- 2-Amino-2-(2,3,4-trifluorophenyl)ethanol
- 2-Amino-2-(2,4,5-trifluorophenyl)ethan-1-ol
Uniqueness
(2R)-2-Amino-2-(2,3,4-trifluorophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,3,4-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c9-5-2-1-4(6(12)3-13)7(10)8(5)11/h1-2,6,13H,3,12H2/t6-/m0/s1 |
InChI Key |
ZOEZMOHRAWHLAH-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@H](CO)N)F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(CO)N)F)F)F |
Origin of Product |
United States |
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